
N-phenylmethcathinone Hydrochloride
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Overview
Description
N-phenylmethcathinone Hydrochloride, also known as 2-(Methylphenylamino)-1-phenyl-1-propanone Hydrochloride, is a synthetic cathinone derivative. This compound is known for its stimulant properties and is often used in scientific research for its psychoactive effects. It is a white, hygroscopic powder that is soluble in water and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenylmethcathinone Hydrochloride can be synthesized through several methods. One common method involves the reaction of α-Bromopropiophenone with methylamine, followed by hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is similar to the laboratory method but scaled up to handle larger quantities of reactants and solvents. The reaction is monitored using gas chromatography and mass spectrometry to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-phenylmethcathinone Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form N-phenylmethcathinone.
Reduction: Can be reduced to form N-phenylmethamphetamine.
Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: N-phenylmethcathinone.
Reduction: N-phenylmethamphetamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-phenylmethcathinone Hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other cathinone derivatives.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Investigated for potential therapeutic uses in treating disorders such as ADHD and narcolepsy.
Mechanism of Action
The mechanism of action of N-phenylmethcathinone Hydrochloride involves the inhibition of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound primarily targets the dopamine transporter, norepinephrine transporter, and serotonin transporter .
Comparison with Similar Compounds
N-phenylmethcathinone Hydrochloride is similar to other synthetic cathinones such as:
Mephedrone: Another synthetic cathinone with similar effects but different pharmacokinetics.
N-ethylcathinone: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which affects its pharmacological properties and potency compared to other synthetic cathinones .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-phenylmethcathinone Hydrochloride in laboratory settings?
A 5-step chain reaction methodology—similar to the synthesis of dapoxetine hydrochloride ( )—can be adapted. Steps include reduction of a ketone precursor (e.g., 3-chloro-1-phenyl-1-propanone), followed by etherification, amination with dimethylamine, and final acidification with HCl·EA. Multi-step protocols involving thiourea-mediated amination (as in ) or solvent optimization (e.g., propylene glycol at 160°C for intermediate formation) may improve yield and purity. Critical parameters include reaction time, temperature, and stoichiometric ratios of intermediates .
Q. How can researchers ensure the purity of this compound during synthesis?
Purity validation requires a combination of chromatographic and spectroscopic techniques:
- HPLC/LC-MS : Monitor reaction progress and quantify impurities (e.g., residual solvents or unreacted intermediates) using protocols validated for cathinone analogs ( ).
- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to isolate high-purity crystals ( ).
- Elemental analysis : Confirm molecular composition via carbon-hydrogen-nitrogen (CHN) analysis, as applied in forensic studies of substituted cathinones ( ).
Q. What safety protocols are critical when handling this compound in laboratory environments?
- PPE : Use nitrile gloves, lab coats, and respiratory protection (e.g., N95 masks for low exposure; independent air supply for prolonged handling) ( ).
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of hydrochloride aerosols ( ).
- Decontamination : Immediately rinse contaminated skin with water and dispose of waste via certified hazardous waste protocols ( ).
Advanced Research Questions
Q. What analytical strategies resolve structural ambiguities in this compound derivatives?
- NMR spectroscopy : Use 1H- and 13C-NMR to differentiate regioisomers (e.g., para- vs. ortho-substituted phenyl groups) and confirm substitution patterns ( ).
- High-resolution mass spectrometry (HR-MS) : Accurately determine molecular formulas and fragment ion profiles, as demonstrated in forensic analysis of 4-methylmethcathinone ( ).
- X-ray crystallography : Resolve absolute configurations of chiral centers in enantiomeric mixtures ( ).
Q. How does stereochemistry influence the pharmacological profile of this compound?
- Enantioselective synthesis : Employ chiral catalysts or resolution techniques (e.g., diastereomeric salt formation) to isolate R- and S-enantiomers ( ).
- Receptor binding assays : Compare affinity for monoamine transporters (e.g., dopamine, serotonin) using radiolabeled ligands, as seen in studies of N-ethylcathinone analogs ( ).
- Metabolic stability : Assess enantiomer-specific degradation in liver microsomes to predict pharmacokinetic differences ( ).
Q. What in vitro models are suitable for studying the metabolic pathways of this compound?
- Hepatocyte incubations : Use primary rat hepatocytes to identify phase I (oxidation, N-dealkylation) and phase II (glucuronidation) metabolites ( ).
- LC-HR-MS/MS : Detect and quantify metabolites with high sensitivity, following protocols for substituted cathinones ( ).
- Enzyme inhibition assays : Evaluate cytochrome P450 (CYP) isoform involvement (e.g., CYP2D6, CYP3A4) using isoform-specific inhibitors ( ).
Properties
Molecular Formula |
C16H18ClNO |
---|---|
Molecular Weight |
275.77 g/mol |
IUPAC Name |
2-(N-methylanilino)-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C16H17NO.ClH/c1-13(16(18)14-9-5-3-6-10-14)17(2)15-11-7-4-8-12-15;/h3-13H,1-2H3;1H |
InChI Key |
NAVAUHSYPSENCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N(C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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